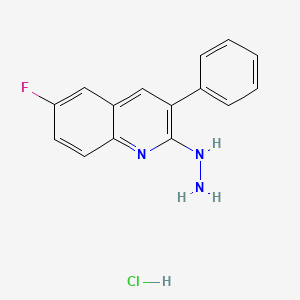
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12FN3 HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-3-phenylquinoline.
Hydrazination: The 6-fluoro-3-phenylquinoline is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 2-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-2-hydroxy-3-phenylquinoline
- 6-Fluoro-2-amino-3-phenylquinoline
- 6-Fluoro-2-methyl-3-phenylquinoline
Uniqueness
6-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluoro, hydrazino, and phenyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1171446-43-7 |
|---|---|
Formule moléculaire |
C15H13ClFN3 |
Poids moléculaire |
289.73 g/mol |
Nom IUPAC |
(6-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12FN3.ClH/c16-12-6-7-14-11(8-12)9-13(15(18-14)19-17)10-4-2-1-3-5-10;/h1-9H,17H2,(H,18,19);1H |
Clé InChI |
FDWPUCSUXKSTTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















